Lipophilicity Control via 3′-Fluoro Substitution
The 3′-fluoro substitution increases lipophilicity in a controlled manner compared to the des-fluoro parent. This is critical for tuning membrane permeability of final compounds while maintaining acceptable aqueous solubility .
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.54; KOWWIN log Kow = 1.66 |
| Comparator Or Baseline | 4'-Morpholinoacetophenone: XLogP3 = 1.5 (PubChem CID 38362); 3'-Bromo-4'-morpholinoacetophenone: ACD/LogP = 2.05 |
| Quantified Difference | Δ logP ≈ +0.04 to +0.16 vs des-fluoro; −0.5 vs bromo analog |
| Conditions | Predicted values from ACD/Labs Percepta 14.0 and EPA KOWWIN v1.67 |
Why This Matters
Procurement decisions for building blocks in medicinal chemistry require fine-tuned lipophilicity; the 0.3-unit window between des-fluoro and bromo analogs places the 3′-fluoro compound in an optimal range for CNS drug-like properties.
